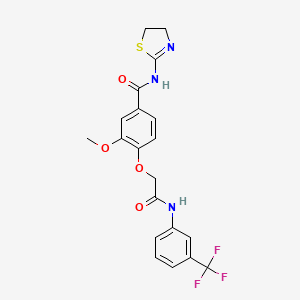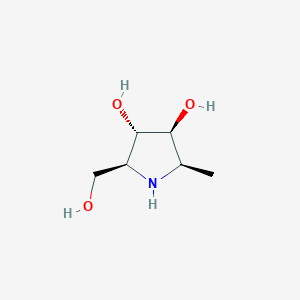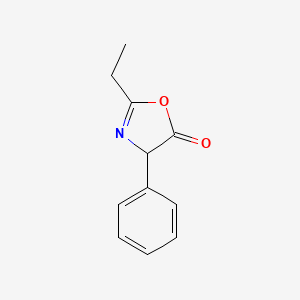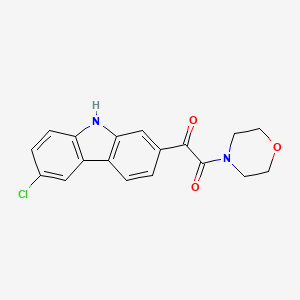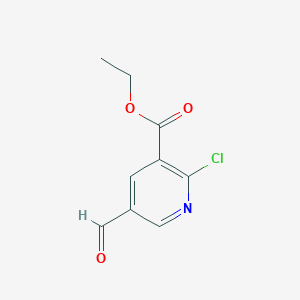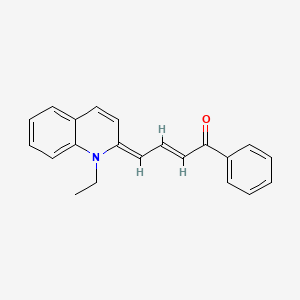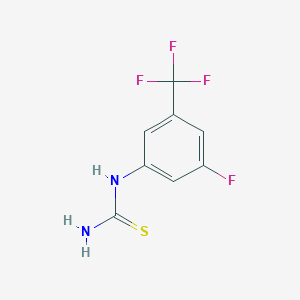
3-Fluoro-5-trifluoromethylphenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-trifluoromethylphenylthiourea is an organic compound with the molecular formula C8H6F4N2S It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-trifluoromethylphenylthiourea typically involves the reaction of 3-fluoro-5-trifluoromethylphenylisothiocyanate with an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-trifluoromethylphenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted phenylthiourea derivatives.
Scientific Research Applications
3-Fluoro-5-trifluoromethylphenylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-trifluoromethylphenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with various biological molecules, potentially inhibiting enzyme activity. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
3-Fluoro-5-(trifluoromethyl)benzoic acid: Used in the synthesis of active pharmaceutical ingredients.
Uniqueness
3-Fluoro-5-trifluoromethylphenylthiourea is unique due to the combination of its fluorine and trifluoromethyl groups with a thiourea moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C8H6F4N2S |
|---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C8H6F4N2S/c9-5-1-4(8(10,11)12)2-6(3-5)14-7(13)15/h1-3H,(H3,13,14,15) |
InChI Key |
ZWSMGOOQVBUIQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1NC(=S)N)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


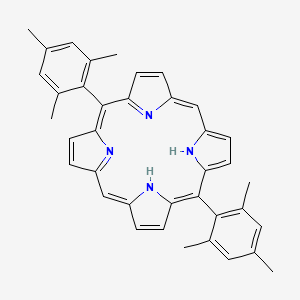

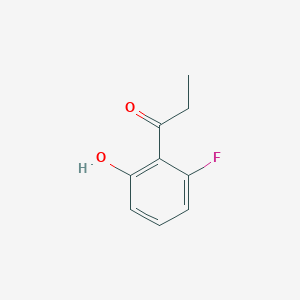
![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)
![2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)
